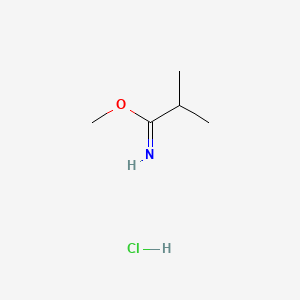

Methyl isobutyrimidate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-methylpropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(2)5(6)7-3;/h4,6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGPHAHPIIESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327324 | |

| Record name | Methyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39739-60-1 | |

| Record name | Methyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methylpropanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isobutyrimidate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrimidate hydrochloride is a reactive chemical intermediate belonging to the class of imido esters, also known as Pinner salts. While specific experimental data for this particular compound is not extensively documented in public literature, its properties and reactivity can be largely understood through the well-established chemistry of alkyl imidates. This guide provides a comprehensive overview of its presumed chemical and physical properties, detailed protocols for its synthesis via the Pinner reaction, and its primary application in the formation of amidine linkages, a crucial reaction in bioconjugation and drug development.

Chemical and Physical Properties

This compound is the salt formed from the reaction of isobutyronitrile with methanol in the presence of hydrogen chloride.[1][2] As a Pinner salt, it is a reactive intermediate and is often synthesized in situ for subsequent reactions.[3] Due to its reactivity, particularly its sensitivity to hydrolysis, isolated and purified this compound requires storage under anhydrous conditions at low temperatures.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 39739-60-1 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | Expected to be a crystalline solid. | General property of Pinner salts. |

| Melting Point | Not available in literature. | |

| Boiling Point | Decomposes upon heating. | Imidate salts are thermally unstable.[3] |

| Solubility | Soluble in alcohols. Reacts with water. | Expected based on its structure and reactivity. |

| Purity | Commercially available with ≥97% purity. | [4] |

| Storage | Store at 4°C, protect from light and moisture. | [4] |

Table 2: Predicted Spectroscopic Data for Methyl Isobutyrimidate

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | - CH₃ (isopropyl): Doublet, ~1.2 ppm- CH (isopropyl): Septet, ~2.8 ppm- OCH₃: Singlet, ~4.0 ppm- NH₂⁺: Broad singlet, variable chemical shift |

| ¹³C NMR | - CH₃ (isopropyl): ~19 ppm- CH (isopropyl): ~35 ppm- OCH₃: ~55 ppm- C=N: ~170 ppm |

| IR (cm⁻¹) | - C=N stretch: ~1650-1690 cm⁻¹- N-H stretch (salt): Broad, ~2400-3200 cm⁻¹- C-O stretch: ~1250 cm⁻¹ |

| Mass Spec (ESI+) | [M+H]⁺ (free base): m/z 102.09 |

Synthesis and Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is the most common method for synthesizing alkyl imidate hydrochlorides from nitriles and alcohols in the presence of anhydrous hydrogen chloride.[1][2][3]

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]

- 2. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 39739-60-1|this compound|BLD Pharm [bldpharm.com]

Synthesis of Methyl Isobutyrimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl isobutyrimidate hydrochloride, a Pinner salt, through the acid-catalyzed reaction of isobutyronitrile with methanol. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and characterization data.

Overview of the Synthesis

The synthesis of this compound is achieved via the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this specific synthesis, isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride salt.[1][2]

The reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to form methyl isobutyrate.[3] Low temperatures are also crucial to prevent the thermodynamically unstable imidate salt from decomposing into an amide and methyl chloride.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |

| Isobutyronitrile | C₄H₇N | 69.11 |

| Anhydrous Methanol | CH₄O | 32.04 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hydrogen Chloride Gas | HCl | 36.46 |

2.2. Equipment

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Drying tube (filled with calcium chloride)

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Rotary evaporator

2.3. Reaction Setup and Procedure

A diagram of the experimental workflow is provided below.

References

In-Depth Technical Guide: The Postulated Mechanism of Action of Methyl Isobutyrimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of specific, in-depth scientific literature detailing the precise mechanism of action, biochemical pathways, and quantitative experimental data for methyl isobutyrimidate hydrochloride. Consequently, this document provides a detailed overview based on the well-established reactivity of the imidate functional group, which is the core reactive moiety of this compound. The information presented herein is intended to serve as a foundational guide for researchers and should be supplemented with empirical validation within specific experimental contexts.

Introduction: The Chemical Nature of this compound

This compound is a chemical compound belonging to the class of imidates. Structurally, it is the hydrochloride salt of the methyl ester of isobutyrimidic acid. The key to its reactivity and, therefore, its mechanism of action lies in the imidate functional group (-C(=NH)-O-). This group is known to be a valuable tool in bioconjugation and chemical biology, primarily for its ability to react with primary amine groups under mild conditions.

The hydrochloride salt form enhances the compound's solubility in aqueous buffers, a critical property for its application in biological systems. The primary application of such a reagent is in the chemical modification of proteins and other biomolecules containing accessible primary amines.

Postulated Core Mechanism of Action: Amidine Formation

The principal mechanism of action of this compound is its reaction with primary amines to form a stable amidine linkage. This reaction is a two-step nucleophilic substitution process.

Target Substrates:

-

The ε-amino group of lysine residues in proteins.

-

The α-amino group at the N-terminus of proteins and peptides.

-

Other primary amine-containing biomolecules or small molecules.

Reaction Steps:

-

Nucleophilic Attack: The unprotonated primary amine of a biomolecule, acting as a nucleophile, attacks the electrophilic carbon atom of the imidate group of methyl isobutyrimidate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, tetrahedral intermediate.

-

Elimination and Amidine Formation: The intermediate collapses, leading to the elimination of a molecule of methanol (CH₃OH) and the formation of a stable, positively charged amidine product.

A significant advantage of this reaction in the context of protein modification is the retention of the positive charge at the site of modification. The primary amine of a lysine residue is protonated at physiological pH, carrying a positive charge. The resulting amidine group also carries a positive charge, thus often preserving the local electrostatic interactions that may be crucial for the protein's native conformation and function.

Below is a conceptual diagram illustrating this core mechanism.

Methyl Isobutyrimidate Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for direct human use.

Introduction

Methyl isobutyrimidate hydrochloride is a chemical reagent belonging to the class of imido esters. While specific literature detailing its applications is sparse, its chemical structure dictates its primary utility as a monofunctional reagent for the chemical modification of proteins and as a precursor in the synthesis of certain heterocyclic compounds. This guide provides an in-depth overview of its anticipated uses, reaction mechanisms, and representative experimental protocols, drawing parallels from closely related and well-documented imidates such as methyl acetimidate. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Applications

The principal application of this compound in a research context is the amidination of primary amino groups , particularly the ε-amino group of lysine residues in proteins.[1][2] This modification is a valuable tool in protein chemistry for several reasons:

-

Charge Preservation: The reaction of an imidate with a primary amine converts it into an N-substituted amidine. A key feature of this transformation is the retention of a positive charge at physiological pH, which helps to maintain the native conformation and solubility of the protein.[3]

-

Probing Protein Structure and Function: By modifying specific lysine residues, researchers can investigate their role in protein-protein interactions, enzyme activity, and overall protein stability.

-

Reversible Modification: The amidination of proteins can be reversed under specific conditions, allowing for the restoration of the native protein for further analysis.[4]

A secondary application lies in organic synthesis , where imidates serve as versatile intermediates for the creation of various nitrogen-containing heterocyclic compounds.[3][5][6][7][8]

Chemical Properties and Reaction Mechanism

This compound is the salt of an imido ester. The hydrochloride salt form enhances its stability and solubility in aqueous buffers. The key reactive species is the protonated imidate, which readily reacts with unprotonated primary amines.

The reaction with a lysine residue proceeds via nucleophilic attack of the ε-amino group on the electrophilic carbon of the imidate. This is followed by the elimination of methanol, resulting in the formation of a stable isobutyramidinium group on the lysine side chain.

Quantitative Data: Reaction Kinetics

| pH | Temperature (°C) | k_hydrolysis (min⁻¹) | k_amidination (min⁻¹) |

| 6.8 | 25 | ~0.035 | ~0.005 |

| 7.8 | 25 | ~0.015 | ~0.015 |

| 8.8 | 25 | ~0.008 | ~0.030 |

| 8.5 | 0 | Not reported | Not reported |

| 8.5 | 39 | Not reported | Not reported |

Data adapted from a study on methyl acetimidate. The rate of amidination was determined using denatured aldolase.[9]

Key Observations from Kinetic Data:

-

The rate of hydrolysis decreases with increasing pH in the range of 6.8 to 8.8.

-

The rate of amidination increases with increasing pH in the same range.

-

Both reaction rates are significantly influenced by temperature.

These findings suggest that performing the amidination reaction at a slightly alkaline pH (e.g., 8.0-9.0) will favor the modification of lysine residues over the competing hydrolysis of the imidate reagent.

Experimental Protocols

The following are representative protocols for the use of a monofunctional imidate like this compound in protein modification. These should be considered as starting points and may require optimization for specific proteins and applications.

Protocol 1: Amidination of Lysine Residues in a Purified Protein

Objective: To modify the surface-accessible lysine residues of a protein while preserving its positive charge.

Materials:

-

Purified protein of interest

-

This compound

-

Reaction Buffer: 0.2 M triethanolamine-HCl, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or desalting column

-

SDS-PAGE reagents and equipment

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 20-40 mg/mL.

-

Reaction Initiation: Add the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the imidate over the concentration of lysine residues in the protein.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

-

Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.

-

Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Analysis: Analyze the modified protein using SDS-PAGE to check for any changes in molecular weight or the presence of cross-linked species (though less likely with a monofunctional reagent). The extent of modification can be quantified using methods like amino acid analysis or mass spectrometry.

Conclusion

This compound is a valuable reagent for the chemical modification of proteins, offering the key advantage of preserving the positive charge on lysine residues. While specific data for this compound is limited, its reactivity can be reliably inferred from the extensive studies on other imidates. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this reagent into their studies of protein structure and function. As with any chemical modification, careful optimization and analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Protein stabilisation using additives based on multiple electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. youtube.com [youtube.com]

- 7. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Protein Chemistry: An In-depth Technical Guide to the Discovery and Application of Imidoester Reagents for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and enduring utility of imidoester reagents in the realm of protein modification. From their conceptualization to their modern-day applications, we explore the chemistry, methodology, and impact of these versatile molecules. This document provides a comprehensive resource, complete with historical context, detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

A Historical Perspective: The Genesis of Imidoester Reagents

The journey into the use of imidoesters for protein modification began in the early 1960s, a time of burgeoning interest in the chemical alteration of proteins to understand their structure and function. The seminal work that laid the theoretical and practical foundation for this field was published in 1962 by M. J. Hunter and M. L. Ludwig.[1] Their comprehensive study, "The Reaction of Imidoesters with Proteins and Related Small Molecules," meticulously detailed the reaction of imidoesters with the primary amino groups of proteins—the ε-amino group of lysine residues and the N-terminal α-amino group.

A key advantage of this reaction, as highlighted by Hunter and Ludwig, was the formation of a stable amidine linkage that preserved the positive charge of the original amino group at physiological pH.[2][3][4] This charge preservation was a significant breakthrough, as it minimized conformational changes in the modified protein, thereby maintaining its biological activity. This characteristic set imidoesters apart from other amine-modifying reagents and solidified their importance in protein chemistry.

Following this foundational work, the 1970s saw the application of bifunctional imidoesters as protein cross-linking agents. These reagents, possessing two reactive imidoester groups connected by a spacer arm of a defined length, enabled researchers to covalently link interacting proteins or different domains within a single protein. This provided a powerful tool to probe the quaternary structure of oligomeric proteins and to identify near-neighbor relationships in complex protein assemblies like the ribosome.[5][6] One of the pioneering bifunctional imidoesters, dimethyl suberimidate (DMS), was instrumental in these early studies of protein subunit structures.[6]

The Chemistry of Amidination: Reaction Mechanisms and Specificity

Imidoesters react with primary amines in a nucleophilic substitution reaction to form an N-substituted amidine. The reaction is highly specific for primary amines at a slightly alkaline pH, typically between 8 and 10.[2][3] Below pH 8, the reaction rate is significantly reduced, while at pH values above 10, the hydrolysis of the imidoester becomes a competing reaction, reducing the efficiency of protein modification. The resulting amidine bond is stable under physiological conditions.[4]

The general reaction can be depicted as follows:

Caption: Reaction of an imidoester with a primary amine on a protein.

Quantitative Data on Imidoester Reagents

The utility of bifunctional imidoesters as "molecular rulers" is dependent on the length of the spacer arm separating the two reactive groups. The table below summarizes the spacer arm lengths and other relevant properties of several common homobifunctional imidoester cross-linkers.

| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Dimethyl Adipimidate | DMA | 245.15 | 8.6 |

| Dimethyl Pimelimidate | DMP | 259.18 | 9.2 |

| Dimethyl Suberimidate | DMS | 273.20 | 11.0 |

| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 |

Data sourced from Thermo Fisher Scientific product literature.[7]

The efficiency of the cross-linking reaction is influenced by several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the incubation time and temperature. While specific efficiencies vary depending on the protein and experimental conditions, a general principle is to use a 10- to 50-fold molar excess of the cross-linker to the protein.[7]

Experimental Protocols

General Protocol for Protein Cross-linking with Homobifunctional Imidoesters

This protocol provides a general guideline for cross-linking proteins in solution using reagents like DMA, DMP, or DMS.

Materials:

-

Purified protein of interest

-

Homobifunctional imidoester reagent (e.g., DMA, DMP, DMS)

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-9.0 (Note: Avoid buffers containing primary amines, such as Tris or glycine)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the Cross-linking Buffer.

-

Immediately before use, dissolve the imidoester reagent in the Cross-linking Buffer to the desired concentration (e.g., 10-50 mM).

-

Add the cross-linker solution to the protein solution to achieve a final 10- to 50-fold molar excess of the cross-linker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins.

Detailed Protocol for Cross-linking Antibodies to Protein A/G Beads using Dimethyl Pimelimidate (DMP)

This protocol is specifically for the covalent immobilization of antibodies to Protein A or G agarose beads, a common procedure in immunoprecipitation.[8][9]

Materials:

-

Antibody to be cross-linked

-

Protein A or G agarose beads

-

Binding/Wash Buffer: 0.2 M Sodium Borate, pH 9.0

-

Cross-linking Reagent: Dimethyl pimelimidate (DMP)

-

Quenching Buffer: 0.2 M Ethanolamine, pH 8.0

-

Storage Buffer: Phosphate Buffered Saline (PBS) with a suitable preservative

Procedure:

-

Incubate the antibody with the Protein A/G beads in PBS to allow for binding (typically 1-2 hours at room temperature or overnight at 4°C).

-

Wash the antibody-bound beads three times with 10 volumes of ice-cold 0.2 M Sodium Borate, pH 9.0, to remove any residual amine-containing buffers.

-

Immediately before use, prepare a 20 mM DMP solution in 0.2 M Sodium Borate, pH 9.0.

-

Resuspend the washed beads in the DMP solution and incubate for 30-45 minutes at room temperature with gentle rotation.

-

Stop the cross-linking reaction by washing the beads twice with 10 volumes of Quenching Buffer.

-

Incubate the beads in Quenching Buffer for 2 hours at room temperature with gentle rotation to ensure all unreacted DMP is quenched.

-

Wash the cross-linked beads three times with PBS.

-

The antibody-cross-linked beads are now ready for use in immunoprecipitation or can be stored in PBS with a preservative at 4°C.

Visualizing Protein Interactions and Workflows

Imidoester-based cross-linking is a powerful tool for elucidating the architecture of protein complexes and their roles in signaling pathways. The distance constraints provided by these reagents can help to map the spatial arrangement of subunits within a complex.

Elucidating Ribosome Structure

Bifunctional imidoesters were instrumental in the early studies of ribosome topography. By cross-linking neighboring ribosomal proteins, researchers could deduce their relative positions within the ribosomal subunits.

Caption: Hypothetical cross-links within ribosomal subunits.

Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Chemical cross-linking can be used to stabilize transient interactions between kinases and their substrates or scaffolding proteins within this pathway, allowing for their identification and characterization.[10][11][12][13]

Caption: Simplified MAPK signaling cascade.

Experimental Workflow for Protein Interaction Analysis

The general workflow for identifying protein-protein interactions using imidoester cross-linking coupled with mass spectrometry is a multi-step process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. Use of bifunctional imidoesters in the study of ribosome topography | Scilit [scilit.com]

- 6. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 10. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure of Methyl Isobutyrimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrimidate hydrochloride, a member of the imidate salt family, is a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical structure, synthesis, and key characterization data. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, where imidates play a crucial role in the formation of various nitrogen-containing heterocycles and amidine functionalities.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure, which is fundamental to its reactivity and utility in synthesis. The key structural and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | Methyl 2-methylpropanimidate hydrochloride |

| CAS Number | 39739-60-1 |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| SMILES | CC(C)C(OC)=N.[H]Cl |

| Melting Point | 104-106 °C |

Structure Diagram:

Caption: 2D Chemical structure of this compound.

Synthesis via the Pinner Reaction

This compound is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1] In this specific case, isobutyronitrile reacts with methanol in the presence of hydrogen chloride.[2]

Reaction Mechanism

The Pinner reaction proceeds through a series of well-defined steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid (HCl), which increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

-

Proton Transfer: A proton is transferred from the oxonium ion to another methanol molecule.

-

Formation of the Imidate: The intermediate loses a proton to form the neutral imidate.

-

Protonation of the Imidate: The nitrogen of the imidate is protonated by HCl to form the final product, the this compound salt.

Caption: Mechanism of the Pinner reaction for this compound.

Experimental Protocols

Synthesis of this compound[2][3]

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

-

Isobutyronitrile

-

Methanol (anhydrous)

-

Hydrogen chloride (gas) or a solution of HCl in an anhydrous solvent (e.g., 3 M HCl in cyclopentylmethyl ether)

-

Anhydrous solvent (e.g., light petroleum or cyclopentylmethyl ether)

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

-

A solution of isobutyronitrile (1.0 eq) and anhydrous methanol (1.1 eq) is prepared in an anhydrous solvent (e.g., light petroleum).[2]

-

The mixture is cooled to 0-5 °C in an ice bath.[2]

-

Dry hydrogen chloride gas is bubbled through the stirred solution for approximately 3 hours, maintaining the temperature at 0-5 °C.[2]

-

The reaction mixture is stirred for an additional hour at the same temperature, during which a white crystalline precipitate should form.[2]

-

The reaction vessel is sealed and stored at 0 °C for 48 hours to allow for complete precipitation.[2]

-

The product is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a white solid.[2]

Characterization

The synthesized this compound can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and N-H bonds.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Data Presentation

Spectroscopic Data

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.42 | singlet | - | 1H | N-H | |

| 11.56 | singlet | - | 1H | N-H | |

| 4.29 | singlet | - | 3H | O-CH₃ | |

| 3.23 | heptet | 7.8 | 1H | CH(CH₃)₂ | |

| 1.29 | doublet | 6.9 | 6H | CH(CH₃)₂ |

Source:[3]

| ¹³C NMR (67.8 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 183.84 | C=N | |

| 60.84 | O-CH₃ | |

| 33.14 | CH(CH₃)₂ | |

| 18.99 | CH(CH₃)₂ |

Source:[2]

| Infrared (IR) Spectroscopy (CHCl₃) | Wavenumber (cm⁻¹) | Assignment |

| 3158 | N-H stretch | |

| 2825 | C-H stretch | |

| 1652 | C=N stretch | |

| 1109 | C-O stretch | |

| 898 |

Source:[2]

Mass Spectrometry (MS):

No experimental mass spectrometry data for this compound was found in the searched literature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and characterization of this compound. The Pinner reaction serves as a reliable method for its preparation, and the resulting product can be characterized by various spectroscopic techniques. The compiled data and protocols are intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development. Further research to obtain and report the mass spectrometry data for this compound would be beneficial to the scientific community.

References

Unlocking Novel Bioconjugation Strategies: The Advantages of Methyl Isobutyrimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and drug development, the precise chemical modification of biomolecules is paramount. Methyl isobutyrimidate hydrochloride, a member of the alkyl imidate class of reagents, presents a valuable tool for the targeted modification of proteins and other biological macromolecules. This technical guide provides a comprehensive overview of the core advantages, chemical properties, and potential applications of this compound, drawing upon the established chemistry of related alkyl imidates to illuminate its utility in bioconjugation.

Core Principles of Alkyl Imidate Chemistry

Alkyl imidates, also known as imino esters, are reactive compounds that selectively target primary amine groups, such as the ε-amino group of lysine residues in proteins. The hydrochloride salt form enhances the stability of the reagent. The primary reaction, amidination, results in the conversion of a primary amine to a positively charged amidine group. This charge preservation at physiological pH is a key advantage over other amine-modifying reagents that neutralize the positive charge of the original amine.

A critical aspect of working with alkyl imidates is their susceptibility to hydrolysis, a competing reaction that yields an ester and ammonia. The rates of both amidination and hydrolysis are highly dependent on factors such as pH and temperature. Generally, amidination is favored at slightly alkaline pH values (8.0-10.0), while hydrolysis becomes more prominent at lower pH.

Advantages of this compound in Bioconjugation

While specific data for this compound is limited, its advantages can be inferred from the well-documented properties of its chemical class and close analogs like methyl acetimidate.

-

Charge Preservation: The amidination of primary amines with this compound maintains the positive charge of the modified residue. This is crucial for preserving the native electrostatic interactions and overall three-dimensional structure of proteins, minimizing functional disruption.

-

High Specificity for Primary Amines: Alkyl imidates exhibit a high degree of specificity for primary amines, reducing the likelihood of off-target modifications of other nucleophilic functional groups within a protein.

-

Tunable Reactivity: The reaction conditions for amidination can be optimized by controlling pH and temperature to favor the desired modification over hydrolysis.

-

Introduction of a Hydrophobic Moiety: The isobutyryl group introduces a degree of hydrophobicity to the modified site, which could be leveraged in studies of protein-lipid interactions or to modulate the solubility of a target molecule.

Chemical Properties and Reaction Parameters

The chemical properties of this compound are summarized in the table below. The reaction parameters are based on studies of a closely related compound, methyl acetimidate, and serve as a guiding framework for experimental design.

| Property | Value |

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 39739-60-1 |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, protect from moisture |

Table 1: Physicochemical Properties of this compound

| Parameter | Recommended Range | Notes |

| pH | 8.0 - 10.0 | Higher pH favors the amidination reaction over hydrolysis. Borate or bicarbonate buffers are commonly used. Avoid amine-containing buffers (e.g., Tris). |

| Temperature | 4 - 25°C | Lower temperatures can help to minimize hydrolysis and non-specific reactions. |

| Reagent Concentration | 10-100 fold molar excess over amines | The optimal concentration should be determined empirically for each specific application. |

| Reaction Time | 30 min - 4 hours | Reaction progress can be monitored by various analytical techniques such as mass spectrometry or amino acid analysis. |

Table 2: General Reaction Conditions for Amidination using Alkyl Imidates (based on methyl acetimidate data)

Experimental Protocols

The following are generalized protocols for the use of this compound in protein modification, based on established procedures for similar reagents.

Protocol 1: Amidination of a Purified Protein

-

Protein Preparation: Dissolve the protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5) to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the same reaction buffer.

-

Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for a predetermined time.

-

Reaction Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris buffer or glycine, to a final concentration of approximately 50-100 mM.

-

Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Analysis: Characterize the extent of modification using techniques like MALDI-TOF mass spectrometry, SDS-PAGE, or amino acid analysis.

Protocol 2: Synthesis of Amidine-Modified Lipids (Example with a Phospholipid)

This protocol is adapted from the synthesis of N-Acetimidoyl-DPPE using methyl acetimidate hydrochloride and can be used as a starting point for the modification of other amine-containing lipids.

-

Reactant Preparation: Dissolve the amine-containing lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE) and a 1 to 1.5-fold molar excess of this compound in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

-

Base Addition: Add a 2-fold molar excess of a non-nucleophilic base, such as triethylamine, to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

-

Work-up: Quench the reaction with water and perform a liquid-liquid extraction to separate the product.

-

Purification: Purify the amidine-modified lipid using column chromatography on silica gel.

-

Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizing the Chemistry: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows associated with the use of this compound.

Caption: The reaction pathway for the amidination of a primary amine on a protein with methyl isobutyrimidate.

Caption: The competing pathways of hydrolysis and amidination for methyl isobutyrimidate under different pH conditions.

Caption: A typical experimental workflow for the modification of a protein using this compound.

Conclusion

This compound is a promising reagent for the chemical modification of proteins and other biomolecules. Its ability to selectively target primary amines while preserving the positive charge of the modified residue makes it a valuable tool for researchers in various fields, including biochemistry, drug development, and proteomics. While specific experimental data for this compound is not widely available, the well-established chemistry of alkyl imidates provides a strong foundation for its application in novel bioconjugation strategies. Careful optimization of reaction conditions, particularly pH, is critical to maximizing the efficiency of amidination and minimizing hydrolysis. The protocols and diagrams provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

Reactivity of the Isobutyrimidate Group with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobutyrimidate group is a valuable functional group in the field of bioconjugation and chemical modification of proteins and other biomolecules. Its reaction with primary amines to form a stable amidine linkage is a cornerstone of various applications, from protein crosslinking to the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the reactivity of the isobutyrimidate group with amines, including the underlying chemical principles, factors influencing the reaction, quantitative data, and detailed experimental protocols.

Core Principles of Reactivity

The reaction between an isobutyrimidate group and a primary amine is a nucleophilic substitution reaction that results in the formation of a positively charged N-substituted isobutyramidine. The reaction proceeds via a two-step addition-elimination mechanism.

Reaction Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isobutyrimidate group. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, with the elimination of an alcohol or thiol leaving group, to form the stable amidine product.

The overall reaction is driven by the formation of the stable amidine bond and the departure of a good leaving group.

Factors Influencing Reactivity

Several factors can significantly influence the rate and efficiency of the reaction between isobutyrimidates and amines. Careful control of these parameters is crucial for successful and reproducible conjugation.

pH

The pH of the reaction medium is the most critical factor. The reaction is highly pH-dependent, with optimal reactivity typically observed in the alkaline range of pH 8 to 10.[1] There are two main reasons for this:

-

Amine Nucleophilicity: At lower pH values, the primary amine is protonated to form an ammonium ion (-NH3+), which is not nucleophilic and will not react with the isobutyrimidate. As the pH increases above the pKa of the amine (typically around 9-10 for lysine ε-amino groups), the concentration of the deprotonated, nucleophilic form (-NH2) increases, leading to a higher reaction rate.

-

Imidoester Stability: Imidoesters are susceptible to hydrolysis, which is also pH-dependent. The rate of hydrolysis increases at both acidic and highly alkaline pH. Therefore, a compromise is necessary to achieve a high rate of aminolysis while minimizing hydrolysis of the reagent.

Temperature

The reaction rate generally increases with temperature. However, higher temperatures can also lead to protein denaturation and increased rates of side reactions. A common compromise is to perform the reaction at room temperature (20-25°C) or at 4°C for longer incubation times to minimize protein degradation.

Stoichiometry

The molar ratio of the isobutyrimidate reagent to the amine-containing molecule is a key parameter to control the extent of modification. A higher molar excess of the isobutyrimidate will lead to a higher degree of labeling but may also increase the likelihood of non-specific modifications and protein polymerization in the case of bifunctional crosslinkers.

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target amine for reaction with the isobutyrimidate, thereby reducing the conjugation efficiency.[2] Amine-free buffers such as phosphate, borate, carbonate, and HEPES are recommended.[2]

Quantitative Data

While specific kinetic data for the isobutyrimidate group is not extensively available in the literature, data from structurally similar imidoesters, such as dimethyl pimelimidate (DMP), provides valuable insights.

| Parameter | Value/Range | Conditions | Reference |

| Optimal pH Range | 8.0 - 10.0 | Aqueous buffer | [1] |

| Typical Reaction Time | 30 - 60 minutes | Room Temperature | [2] |

| Typical Molar Excess of Reagent | 10- to 50-fold | For protein modification | [2] |

Note: The reaction rates and yields are highly dependent on the specific protein or molecule being modified, the number of accessible amines, and the precise reaction conditions. The data in the table should be considered as a starting point for optimization.

Experimental Protocols

The following are generalized protocols for the modification of proteins with an isobutyrimidate-containing reagent. It is highly recommended to perform small-scale pilot experiments to optimize the conditions for each specific application.

Protocol 1: General Protein Modification with a Monofunctional Isobutyrimidate Reagent

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

Monofunctional isobutyrimidate reagent

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5 (or other amine-free buffer)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the protein solution is in the Reaction Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve the isobutyrimidate reagent in the Reaction Buffer to the desired stock concentration.

-

Reaction Initiation: Add the desired molar excess of the isobutyrimidate reagent to the protein solution. Mix gently by inversion or slow vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Analysis: Analyze the modified protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Protein Crosslinking with a Homobifunctional Isobutyrimidate Crosslinker

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer)

-

Homobifunctional isobutyrimidate crosslinker (e.g., dimethyl isobutyrimidate)

-

Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0[2]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE analysis reagents

Procedure:

-

Sample Preparation: Prepare the protein sample in the Crosslinking Buffer.

-

Crosslinker Addition: Add a 10- to 20-fold molar excess of the isobutyrimidate crosslinker to the protein solution.[2]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.[2]

-

Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[2]

-

Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.

Stability of the Amidine Linkage

The amidine bond formed from the reaction of an isobutyrimidate with a primary amine is generally stable under physiological conditions. However, it is important to be aware of its stability limitations:

-

Hydrolysis: The amidine linkage can be susceptible to hydrolysis, particularly at very low or very high pH.

-

Reversibility: While generally considered stable, the reaction can be reversible under certain conditions, although the equilibrium strongly favors the amidine product.

For applications requiring long-term stability, it is advisable to characterize the stability of the conjugate under the relevant storage and experimental conditions.

Potential Side Reactions

While isobutyrimidates are highly reactive towards primary amines, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially at higher pH values or with large excesses of the reagent.

-

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can potentially react with imidoesters, although this is generally much less favorable than the reaction with primary amines.

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with various electrophilic reagents. While less common with imidoesters compared to maleimides or haloacetyls, the possibility of reaction should not be entirely dismissed, particularly if highly reactive cysteines are present.

Comparison with Other Amine-Reactive Chemistries

Isobutyrimidates offer a distinct set of advantages and disadvantages compared to other common amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.

| Feature | Isobutyrimidate | NHS Ester |

| Reactive Group | Imidoester | N-Hydroxysuccinimide ester |

| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |

| Resulting Bond | Amidine (positively charged) | Amide (neutral) |

| Optimal pH | 8.0 - 10.0 | 7.2 - 8.5 |

| Bond Stability | Generally stable | Very stable |

| Key Advantage | Retains the positive charge of the amine | Forms a highly stable, neutral amide bond |

| Key Disadvantage | Shorter half-life in solution compared to some NHS esters | Susceptible to hydrolysis at higher pH |

The choice between an isobutyrimidate and an NHS ester will depend on the specific requirements of the application. For instance, if maintaining the positive charge of the modified amine is important for protein structure or function, an isobutyrimidate may be the preferred reagent.

Visualizations

Reaction Mechanism

Caption: General mechanism of isobutyrimidate reaction with a primary amine.

Experimental Workflow

Caption: A typical experimental workflow for protein modification.

Logical Relationships: pH Effects

Caption: The influence of pH on the isobutyrimidate-amine reaction.

References

Methodological & Application

Protocol for Protein Amidination with Methyl Isobutyrimidate Hydrochloride: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biotechnology. Among the various modification techniques, amidination of lysine residues offers a powerful tool for studying protein structure, function, and interactions. This application note provides a detailed protocol for the amidination of proteins using methyl isobutyrimidate hydrochloride, a reagent that converts the primary amino groups of lysine residues into positively charged amidines.

This protocol outlines the materials, step-by-step procedures, and analytical methods for successful protein amidination, including purification of the modified protein and quantification of the reaction's efficiency.

Introduction to Protein Amidination

Amidination is a chemical modification that targets the primary amino groups of proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction with methyl isobutyrimidate results in the formation of an isobutyrimidyl derivative, which retains a positive charge at physiological pH. This charge preservation is a key advantage of amidination over other amine modification methods like acetylation or succinylation, which neutralize or reverse the charge, respectively. Consequently, amidination is particularly useful for applications where maintaining the overall charge and electrostatic interactions of the protein is critical.

Applications of protein amidination are diverse and include:

-

Structural Probing: Mapping the solvent accessibility of lysine residues to elucidate protein tertiary structure.[1]

-

Proteomics: Improving peptide fragmentation and identification in mass spectrometry-based proteomics.[2]

-

Enzyme Studies: Investigating the role of specific lysine residues in enzyme catalysis and regulation.

-

Bioconjugation: Creating stable linkages for the attachment of labels, drugs, or other molecules.

Experimental Protocols

This section provides a comprehensive protocol for the amidination of a model protein, insulin, and can be adapted for other proteins of interest.

Materials

-

Protein of interest (e.g., bovine insulin)

-

This compound

-

Sodium borate buffer (0.1 M, pH 9.5)

-

Tris-HCl buffer (1 M, pH 7.5)

-

Hydrochloric acid (HCl), 1 N

-

Sodium hydroxide (NaOH), 1 N

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Spectrophotometer

-

Reagents for protein concentration determination (e.g., Bradford or BCA assay)

-

Reagents for quantification of amidination (e.g., Trinitrobenzene sulfonic acid - TNBS)

-

Equipment for protein purification (e.g., chromatography system)

Protein Amidination Protocol

This protocol is based on the established methods for protein amidination and has been optimized for the use of this compound.

-

Protein Preparation:

-

Dissolve the protein of interest in 0.1 M sodium borate buffer, pH 9.5, to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for the amidinating reagent.

-

-

Amidination Reaction:

-

Prepare a fresh solution of this compound in 0.1 M sodium borate buffer, pH 9.5. A typical starting concentration is 0.1 M to 0.5 M.

-

Add the this compound solution to the protein solution in a dropwise manner while gently stirring. A common molar excess of reagent to total amino groups is 5 to 50-fold. The optimal ratio should be determined empirically for each protein.

-

Maintain the pH of the reaction mixture between 9.0 and 9.5 by adding small volumes of 1 N NaOH as needed. The reaction releases protons, which can lower the pH and reduce reaction efficiency.

-

Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours with gentle stirring.

-

-

Reaction Quenching:

-

To stop the reaction, add a quenching reagent that contains a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM. This will consume any unreacted methyl isobutyrimidate.

-

Alternatively, the reaction can be stopped by rapidly lowering the pH to below 7.0 with 1 N HCl.

-

-

Purification of the Amidinated Protein:

-

Remove unreacted reagents and byproducts by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.

-

For higher purity, chromatographic methods such as size-exclusion or ion-exchange chromatography can be employed.[3][4] The choice of method will depend on the properties of the target protein.

-

Quantification of Amidination

The extent of lysine modification can be determined by quantifying the remaining free amino groups using the Trinitrobenzene Sulfonic Acid (TNBS) assay or by amino acid analysis.

TNBS Assay Protocol:

-

Standard Curve: Prepare a standard curve using the unmodified protein at various known concentrations.

-

Sample Preparation: Prepare the amidinated protein and an unmodified control at the same concentration in a suitable buffer.

-

Reaction:

-

To 100 µL of each standard and sample, add 100 µL of 4% NaHCO₃, pH 8.5.

-

Add 100 µL of freshly prepared 0.1% TNBS solution.

-

Incubate at 37°C for 2 hours in the dark.

-

-

Measurement: Measure the absorbance at 335 nm or 420 nm.

-

Calculation: Determine the concentration of free amino groups in the modified sample by comparing its absorbance to the standard curve. The percentage of modification can be calculated as follows:

% Modification = (1 - (Absorbance of modified protein / Absorbance of unmodified protein)) * 100

Amino Acid Analysis:

For a more precise quantification, perform amino acid analysis on both the native and modified protein samples after acid hydrolysis.[5][6][7][8] The decrease in the number of lysine residues in the modified sample relative to the native protein corresponds to the extent of amidination.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the amidination of a model protein.

| Parameter | Recommended Condition | Expected Outcome |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may require more reagent and careful pH monitoring. |

| Buffer | 0.1 M Sodium Borate, pH 9.5 | Borate buffer is effective at maintaining a high pH without interfering with the reaction. |

| Reagent Concentration | 0.1 - 0.5 M Methyl Isobutyrimidate HCl | Higher concentrations lead to faster and more complete modification. |

| Molar Excess of Reagent | 5 - 50 fold over primary amines | The optimal ratio depends on the protein and desired degree of modification. |

| Reaction Temperature | 20 - 25°C | Room temperature is generally sufficient for the reaction to proceed. |

| Reaction Time | 1 - 4 hours | Longer reaction times can lead to more complete modification. |

| pH Maintenance | 9.0 - 9.5 | Crucial for efficient reaction with the unprotonated amino group. |

| Quantification Method | TNBS Assay / Amino Acid Analysis | Provides a quantitative measure of the degree of lysine modification. |

Mandatory Visualizations

Caption: Experimental workflow for protein amidination.

Caption: Chemical reaction of lysine amidination.

Conclusion

This protocol provides a robust framework for the successful amidination of proteins using this compound. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can effectively modify lysine residues while preserving the protein's native charge. This method opens avenues for a wide range of applications in protein science and drug development, from fundamental structural studies to the creation of novel bioconjugates. As with any chemical modification, empirical optimization for each specific protein is recommended to achieve the desired level of modification and maintain protein function.

References

- 1. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112341535A - Method for preparing insulin by separation and purification through ion exchange chromatography - Google Patents [patents.google.com]

- 4. Chromatography Resins for Insulin Purification - Amerigo Scientific [amerigoscientific.com]

- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 6. pcl.tamu.edu [pcl.tamu.edu]

- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols: Synthesis of Methyl Isobutyrimidate Hydrochloride

Introduction

Methyl isobutyrimidate hydrochloride, also known as methyl 2-methylpropanimidate hydrochloride, is a Pinner salt, an important class of compounds in organic synthesis. It is typically formed through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (isobutyronitrile) with an alcohol (methanol).[1] This intermediate is valuable for the synthesis of various nitrogen-containing compounds, such as amidines and esters.[1] The reaction must be conducted under anhydrous conditions, as the imidate salt is sensitive to hydrolysis.[2] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into amide or alkyl chloride byproducts.[1]

Reaction Principle

The synthesis of this compound is achieved via the Pinner reaction. The reaction mechanism initiates with the protonation of the nitrogen atom of isobutyronitrile by hydrogen chloride, which enhances the electrophilicity of the nitrile carbon. Subsequently, a nucleophilic attack by methanol on the activated nitrile carbon occurs, leading to the formation of the this compound salt.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Nitrile | Isobutyronitrile | [3] |

| Reagent | 3 M HCl in Cyclopentylmethyl ether | [3] |

| Reagent | Anhydrous Methanol | [3] |

| Solvent | Anhydrous Cyclopentylmethyl ether | [3] |

| Temperature | 0 °C, then -20 °C | [3] |

| Reaction Time | 2 hours at 0 °C, then 48 hours at -20 °C | [3] |

| Product Yield | 26% | [3] |

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[3]

Materials:

-

Isobutyronitrile (21.7 mmol)[3]

-

Anhydrous methanol (3 equivalents)[3]

-

3 M Hydrogen chloride in cyclopentylmethyl ether (22 mL)[3]

-

Anhydrous cyclopentylmethyl ether[3]

-

Argon gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Low-temperature cooling bath (-20 °C)

-

Syringes and needles

-

Apparatus for filtration under inert atmosphere

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve isobutyronitrile (21.7 mmol) in anhydrous cyclopentylmethyl ether (to make a 3 M solution) and anhydrous methanol (3 equivalents).[3]

-

Cool the reaction mixture to 0 °C using an ice bath.[3]

-

Slowly add 22 mL of a 3 M solution of HCl in cyclopentylmethyl ether to the cooled mixture.[3]

-

Stir the reaction mixture at 0 °C for 2 hours under an argon atmosphere.[3]

-

After 2 hours, transfer the reaction mixture to a -20 °C cooling bath and let it stand for 48 hours.[3]

-

A precipitate will form during this time. Collect the resulting solid by filtration.[3]

-

Rinse the collected precipitate with cold cyclopentylmethyl ether to afford the pure this compound.[3]

-

The reported yield for this procedure is 26%.[3]

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 12.42 (s, 1H), 11.56 (s, 1H), 4.29 (s, 3H), 3.23 (hept, J = 7.8 Hz, 1H), 1.29 (d, J = 6.9 Hz, 6H).[3]

Visualizations

Reaction Signaling Pathway

Caption: Pinner reaction mechanism for this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationships of the Pinner Reaction

References

Application Notes and Protocols for Lysine Modification using Methyl Isobutyrimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of lysine residues in proteins is a fundamental technique in biochemical research and drug development. The ε-amino group of lysine is a readily accessible and nucleophilic target for chemical modification. Methyl isobutyrimidate hydrochloride is an imidoester reagent that allows for the specific modification of primary amino groups, such as the side chain of lysine. This process, known as amidination, converts the primary amine into an N-substituted isobutyramidine. A key advantage of this modification is the retention of the positive charge at physiological pH, which often helps to preserve the native structure and function of the protein.

These application notes provide detailed protocols for the modification of lysine residues in proteins using this compound, including reaction conditions, quantification of modification, and relevant workflows.

Principle of the Reaction

The reaction of this compound with the ε-amino group of a lysine residue is a nucleophilic substitution. The unprotonated primary amine of the lysine side chain attacks the electrophilic carbon atom of the imidoester. This is followed by the elimination of a methanol molecule to form a stable N-substituted isobutyramidinium group. The reaction is highly dependent on the pH of the solution, as the lysine amino group must be in its unprotonated, nucleophilic state to react.

Diagram: Reaction of Methyl Isobutyrimidate with Lysine

Caption: Chemical reaction between a lysine residue and methyl isobutyrimidate.

Experimental Protocols

Materials

-

Protein of interest (e.g., Bovine Serum Albumin or Pancreatic Ribonuclease)

-

This compound

-

Buffer: 0.1 M Sodium Borate buffer, pH 8.5

-

Quenching solution: 1 M Glycine, pH 8.5

-

Dialysis tubing or centrifugal ultrafiltration devices

-

Spectrophotometer

-

Reagents for protein concentration determination (e.g., Bradford or BCA assay)

-

Mass spectrometer for analysis (optional)

Protocol for Lysine Modification

This protocol is a general guideline and may require optimization for specific proteins and desired levels of modification.

-

Protein Preparation:

-

Dissolve the protein of interest in the 0.1 M Sodium Borate buffer, pH 8.5, to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the lysine residues for the reagent.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in the 0.1 M Sodium Borate buffer, pH 8.5. A typical stock concentration is 0.1 M to 1 M. The reagent is susceptible to hydrolysis, so it should be used promptly.

-

-

Reaction:

-

Add the desired molar excess of this compound to the protein solution. The molar excess will determine the extent of modification (see Table 1 for examples).

-

Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

-

-

Quenching:

-

To stop the reaction, add the quenching solution (1 M Glycine, pH 8.5) to a final concentration of 100 mM. Glycine will react with and consume any unreacted methyl isobutyrimidate.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours with several buffer changes.

-

Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cutoff to exchange the buffer.

-

-

Analysis:

-

Determine the protein concentration of the modified sample using a standard protein assay.

-

Quantify the extent of lysine modification using methods such as TNBSA assay, amino acid analysis, or mass spectrometry.

-

Diagram: Experimental Workflow for Lysine Modification

Caption: Step-by-step workflow for protein lysine modification.

Quantitative Data

The extent of lysine modification is dependent on the molar ratio of methyl isobutyrimidate to the protein. The following table provides example data for the modification of Bovine Serum Albumin (BSA), which has 59 lysine residues.

| Molar Excess of Methyl Isobutyrimidate to BSA | Approximate Number of Lysines Modified per BSA Molecule |

| 10:1 | 5 - 10 |

| 50:1 | 20 - 30 |

| 200:1 | 40 - 50 |

| 500:1 | > 55 |

Note: These are approximate values and can vary depending on the specific reaction conditions and the protein.

Applications

-

Protein Structure-Function Studies: By modifying accessible lysine residues, researchers can probe their importance in protein-protein interactions, enzyme activity, and overall protein stability.

-

Protein Cross-linking: Diimidoesters, which have two reactive imidoester groups, are used to cross-link proteins to study quaternary structure and protein complexes.

-

Drug Delivery: Modification of therapeutic proteins with reagents like PEG (polyethylene glycol) often targets lysine residues to improve their pharmacokinetic properties. While not a direct application of methyl isobutyrimidate, the principles of lysine modification are the same.

-

Vaccine Development: Chemical modification of protein antigens can be used to enhance their immunogenicity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low level of modification | - pH is too low.- Reagent has hydrolyzed.- Competing nucleophiles in the buffer. | - Ensure the pH is between 8.0 and 10.0.- Prepare the reagent solution immediately before use.- Use a buffer without primary amines (e.g., borate or phosphate). |

| Protein precipitation | - High degree of modification altering protein solubility.- Unfavorable buffer conditions. | - Reduce the molar excess of the reagent.- Optimize the buffer composition and ionic strength. |

| Inconsistent results | - Inaccurate protein or reagent concentration.- Variation in reaction time or temperature. | - Accurately determine the concentrations before starting.- Maintain consistent reaction parameters. |

Diagram: Logic for Optimizing Lysine Modification

Caption: Decision tree for optimizing the lysine modification protocol.

Application Notes and Protocols: pH Optimization for Methyl Isobutyrimidate Hydrochloride Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl isobutyrimidate hydrochloride, a Pinner salt, is a highly reactive intermediate crucial for the synthesis of various organic compounds, most notably amidines. The formation of this imidate and its subsequent reactions are highly dependent on the pH of the reaction medium. A thorough understanding and optimization of pH are therefore critical to maximize product yield and minimize side reactions. These application notes provide a detailed guide to the principles of pH optimization, experimental protocols, and data interpretation for reactions involving this compound.

The overall process can be considered a two-stage reaction. The first stage is the Pinner reaction, an acid-catalyzed process where a nitrile reacts with an alcohol to form the imidate salt.[1] The second stage involves the reaction of the formed imidate with a nucleophile, such as a primary amine, to yield the desired product, like an amidine. These two stages have conflicting optimal pH ranges, making pH control a central challenge in this synthesis.

Chemical Principles

The reaction proceeds in two key steps:

-

Formation of this compound (Pinner Reaction): This is an acid-catalyzed reaction where isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride. The reaction is typically carried out under strictly anhydrous conditions as the presence of water can lead to hydrolysis of the product.[2] The strong acid protonates the nitrile, activating it for nucleophilic attack by the alcohol.[2]

-

Reaction with Nucleophiles (e.g., Amines): The formed this compound is a reactive electrophile. It readily reacts with nucleophiles like primary amines to form N-substituted amidines. This step is most efficient at a neutral to slightly alkaline pH.

A critical aspect to consider is the stability of the this compound itself. It is susceptible to hydrolysis, which is catalyzed by both acid and base.[3] This hydrolysis reaction yields methyl isobutyrate and ammonia (or an ammonium salt), which are often undesired byproducts. Therefore, careful pH control is necessary to favor the desired reaction with the nucleophile over hydrolysis.

Quantitative Data Summary

The stability and reactivity of alkyl imidates like this compound are highly pH-dependent. While specific kinetic data for methyl isobutyrimidate is not extensively published, the general trends for alkyl imidates provide a strong basis for optimization.

Table 1: Effect of pH on Stability and Reactivity of Alkyl Imidates

| pH Range | Predominant Species | Stability of Imidate | Primary Reaction Pathway |

| < 4 | Protonated Imidate | Low (susceptible to hydrolysis) | Acid-catalyzed hydrolysis to ester and ammonium salt.[4] |

| 4 - 7 | Mix of protonated and neutral imidate | Moderate | Hydrolysis is a significant competing reaction.[4] |

| 7 - 9 | Neutral Imidate | Highest | Optimal range for reaction with primary amines to form amidines.[5] |

| > 9 | Neutral Imidate | Low (susceptible to hydrolysis) | Base-catalyzed hydrolysis to ester and ammonia.[4] |

Table 2: Physicochemical Data for Related Imidates

| Compound | pKa of Conjugate Acid | Optimal pH for Amine Reaction | Notes |

| Ethyl N-methylacetimidate | 7.5 | ~8-10 | pKa determined from pH-rate profiles of hydrolysis.[4] |

| 2-Methoxyethyl N-methylacetimidate | 7.0 | ~8-10 | The pKa influences the pH at which the imidate is protonated.[4] |

| 2,2,2-Trifluoroethyl N-methylacetimidate | 5.5 | ~7-9 | Electron-withdrawing groups decrease the basicity of the imidate.[4] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Aryl Isobutyramidine

This protocol describes the formation of this compound followed by its reaction with a primary arylamine to form an N-aryl isobutyramidine, with careful pH control in the second step.

Materials:

-

Isobutyronitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

-

Primary arylamine (e.g., aniline)

-

Anhydrous sodium carbonate or triethylamine

-

pH meter or pH indicator strips

-

Standard laboratory glassware for anhydrous reactions

Step 1: Synthesis of this compound (Pinner Reaction)

-